Lanthionine, D-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

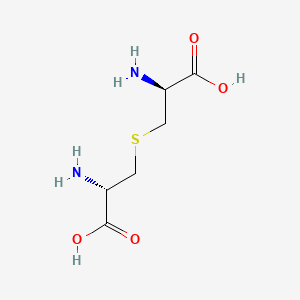

Lanthionine, D- is a useful research compound. Its molecular formula is C6H12N2O4S and its molecular weight is 208.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality Lanthionine, D- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lanthionine, D- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Lanthionine-Constrained Peptides

One of the most significant applications of lanthionine is in the development of constrained peptides that serve as agonists for G protein-coupled receptors (GPCRs). The introduction of lanthionine into peptide structures can enhance their stability and specificity. For instance, engineered bacteria can biosynthesize lanthionine-constrained peptides that exhibit high affinity for specific GPCRs, which is crucial for drug discovery. Studies have shown that these peptides can maintain receptor specificity while being more resistant to enzymatic degradation than their linear counterparts .

Therapeutic Potential

Lanthionine-containing peptides have been explored as potential therapeutics for various conditions. For example, modifications to somatostatin analogs using lanthionine resulted in peptides with improved binding affinities and selectivity for specific somatostatin receptors, demonstrating the compound's utility in designing more effective drugs . Additionally, lanthionine analogs of enkephalins have shown potent activity at opioid receptors, indicating potential applications in pain management .

Biochemical Pathways

Role in Autophagy

Research indicates that lanthionine may influence key biochemical pathways such as the mammalian target of rapamycin (mTOR) pathway, which is essential for regulating autophagy. Lanthionine has been shown to stimulate autophagy in neurotypic and glial cell cultures, suggesting its potential as a modulator of cellular metabolism and survival mechanisms .

Impact on Hydrogen Sulfide Production

Lanthionine plays a role in the regulation of hydrogen sulfide (H₂S) production within cells. It has been demonstrated to inhibit cystathionine β-synthase (CBS), an enzyme critical for H₂S biosynthesis. This inhibition may contribute to alterations in cellular signaling pathways associated with various diseases, including cancer and neurodegenerative disorders .

Vascular Biology

Uremic Toxin and Vascular Calcification

Recent studies have identified lanthionine as a novel uremic toxin that may contribute to vascular calcification (VC) in patients with chronic kidney disease (CKD). Elevated levels of lanthionine have been correlated with increased calcium scores in CKD patients, suggesting a link between this compound and cardiovascular risk factors . The mechanisms by which lanthionine influences endothelial cell behavior and calcium homeostasis are under investigation, highlighting its relevance in vascular biology.

Case Studies

Analyse Chemischer Reaktionen

Biosynthetic Pathways and Enzymatic Modifications

D-Lanthionine is biosynthesized via three distinct enzymatic pathways:

LanL Synthetase Mechanism

-

Phosphorylation : A protein kinase domain phosphorylates Ser/Thr residues in precursor peptides .

-

Elimination : A phosphoSer/Thr lyase domain removes phosphate groups, generating dehydroalanine (Dha) or dehydrobutyrine (Dhb) .

-

Cyclization : A LanC-like domain catalyzes Cys thiol addition to Dha/Dhb, forming thioether crosslinks .

Cystathionine γ-Synthase (CγS) Activity

-

Catalyzes serine-cysteine conjugation to produce lanthionine (Scheme 2B) .

-

Lanthionine ketimine (LK) forms via kynurenine aminotransferase (KAT)-mediated reaction with pyruvate (Scheme 3) .

| Enzyme | Reaction Type | Product | Reference |

|---|---|---|---|

| LanL synthetase | Dehydration/cyclization | Thioether rings | |

| CγS | Conjugation | Lanthionine | |

| KAT | Transamination | Lanthionine ketimine |

Stereoselective Reactions and Analysis

Substrate-Controlled Stereochemistry

-

LanM enzymes catalyze anti additions where peptide sequences dictate Re/Si face selectivity .

-

A Pro → Ala mutation in substrates inverts stereochemical outcomes (e.g., dl- to ll-Lan) .

Advanced Marfey’s Analysis

-

l-FDLA derivatization separates dl- and ll-Lan diastereomers via HPLC (Figure 3B) .

-

Nisin’s dl-Lan elutes earlier than ll-Lan, enabling quantitative stereochemical analysis .

| Stereoisomer | Elution Order (HPLC) | Diagnostic Peaks (m/z) | Reference |

|---|---|---|---|

| dl-Lan | Earlier | 497.2, 510.1 | |

| ll-Lan | Later | 497.2, 524.3 |

Eigenschaften

CAS-Nummer |

5965-92-4 |

|---|---|

Molekularformel |

C6H12N2O4S |

Molekulargewicht |

208.24 g/mol |

IUPAC-Name |

(2S)-2-amino-3-[(2S)-2-amino-2-carboxyethyl]sulfanylpropanoic acid |

InChI |

InChI=1S/C6H12N2O4S/c7-3(5(9)10)1-13-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m1/s1 |

InChI-Schlüssel |

DWPCPZJAHOETAG-QWWZWVQMSA-N |

SMILES |

C(C(C(=O)O)N)SCC(C(=O)O)N |

Isomerische SMILES |

C([C@H](C(=O)O)N)SC[C@H](C(=O)O)N |

Kanonische SMILES |

C(C(C(=O)O)N)SCC(C(=O)O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.